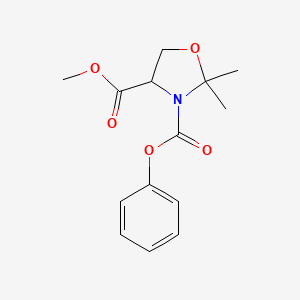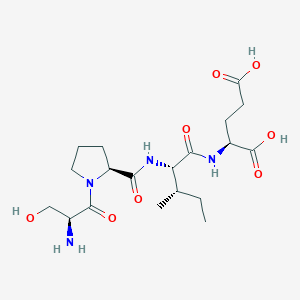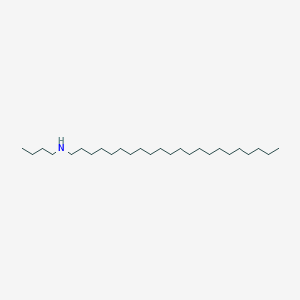
N-Butyldocosan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyldocosan-1-amine is a long-chain aliphatic amine characterized by a 22-carbon chain with a butyl group attached to the nitrogen atom. This compound belongs to the class of primary amines, which are known for their versatile reactivity and wide range of applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldocosan-1-amine typically involves the reaction of docosanoic acid with butylamine. The process can be carried out through a reductive amination reaction, where the carboxylic acid group of docosanoic acid is first converted to an aldehyde, followed by reaction with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions generally include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyldocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso-docosan-1-amine, nitro-docosan-1-amine.
Reduction: Secondary and tertiary butylamines.
Substitution: N-Butyldocosanamide, N-Butyldocosan-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-Butyldocosan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of N-Butyldocosan-1-amine involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds with protein targets, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Octyldocosan-1-amine
- N-Dodecyldocosan-1-amine
- N-Hexadecyldocosan-1-amine
Uniqueness
N-Butyldocosan-1-amine is unique due to its specific chain length and butyl substitution, which confer distinct physicochemical properties. Compared to shorter or longer chain analogs, it exhibits different solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
922525-80-2 |
|---|---|
Molekularformel |
C26H55N |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
N-butyldocosan-1-amine |
InChI |
InChI=1S/C26H55N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27-25-6-4-2/h27H,3-26H2,1-2H3 |
InChI-Schlüssel |
RLZYCYZOTOFBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



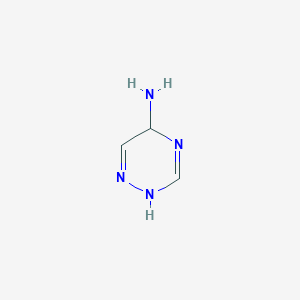
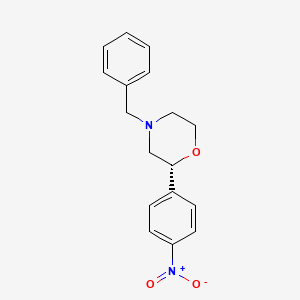
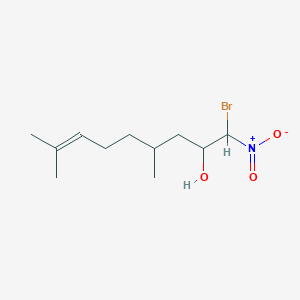
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)

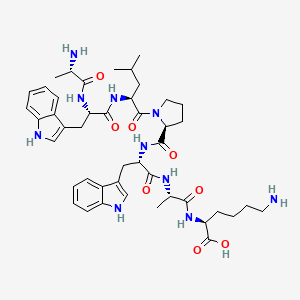
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
